Structural Analysis and Synthetic Utility of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate): A Comprehensive Technical Guide
Structural Analysis and Synthetic Utility of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate): A Comprehensive Technical Guide
Executive Summary
Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) (CAS: 36247-33-3), commonly known as 1,10-decanediol ditosylate, is a highly versatile bifunctional electrophile. Characterized by a flexible 10-carbon hydrophobic alkyl chain flanked by two excellent leaving groups (p-toluenesulfonate), this molecule serves as a critical building block in advanced organic synthesis. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a deep mechanistic understanding of its synthesis, rigorous spectroscopic validation parameters, and its field-proven applications in designing macrocycles and targeted protein degraders (PROTACs).
Chemical Identity & Structural Architecture
The utility of decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) stems from the precise spatial separation (approximately 12–14 Å extended length) provided by the decyl chain, combined with the high reactivity of the terminal tosylate groups toward SN2 nucleophilic substitution.
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | Decane-1,10-diyl bis(4-methylbenzenesulfonate) |
| Common Synonyms | 1,10-Decanediol ditosylate; 1,10-Bis(tosyloxy)decane |
| Molecular Formula | C24H34O6S2 |
| Molecular Weight | 482.65 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, DMF, and Chloroform; Insoluble in water |
| Reactivity Profile | Bifunctional electrophile; susceptible to SN2 attack |
Mechanistic Synthesis & Protocol
The synthesis of decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) relies on the esterification of 1,10-decanediol using p-toluenesulfonyl chloride (TsCl)[1]. To ensure high yields and prevent side reactions, the choice of solvent, base, and thermal conditions must be strictly controlled[2].
Validated Experimental Protocol: Tosylation of 1,10-Decanediol
This protocol is designed as a self-validating system; visual and thermal cues dictate the progression of the reaction.
Step 1: Dissolution and Nucleophilic Catalysis
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Action: Dissolve 1,10-decanediol (1.0 eq) in anhydrous pyridine (0.5 M concentration) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
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Causality (E-E-A-T): Pyridine serves a tripartite role: it acts as the solvent, an acid scavenger to neutralize the HCl byproduct, and a nucleophilic catalyst. Pyridine reacts with TsCl to form a highly reactive N-tosylpyridinium intermediate. Maintaining 0 °C is mandatory; the reaction is highly exothermic, and elevated temperatures promote the nucleophilic attack of displaced chloride ions on the newly formed tosylate, yielding unwanted 1,10-dichlorodecane.
Step 2: Reagent Addition and Kinetic Maturation
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Action: Add p-toluenesulfonyl chloride (2.2 eq) portion-wise over 30 minutes. Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 12–16 hours[1].
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Causality (E-E-A-T): A slight excess of TsCl (2.2 eq) ensures complete conversion of both hydroxyl groups. Slow addition maintains the thermal boundary conditions. Allowing the reaction to warm to room temperature provides the activation energy required to drive the reaction to kinetic completion. Reaction progress is self-validated via TLC (20% EtOAc/Hexane), looking for the complete disappearance of the highly polar diol baseline spot.
Step 3: Quenching and Selective Partitioning
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Action: Quench the reaction by pouring the mixture into crushed ice/water. Extract the aqueous phase with diethyl ether (3x). Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
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Causality (E-E-A-T): Ice water hydrolyzes unreacted TsCl into water-soluble p-toluenesulfonic acid. The 1M HCl wash is critical for protonating the pyridine, pulling it into the aqueous phase as pyridinium chloride. The subsequent NaHCO3 wash neutralizes residual acid, ensuring the product does not undergo acid-catalyzed hydrolysis during concentration.
Caption: Mechanistic workflow for the synthesis of decane-1,10-diyl bis(tosylate) via nucleophilic substitution.
Spectroscopic Structural Analysis
Accurate structural validation is paramount before utilizing this compound in downstream SN2 reactions. The following tables summarize the definitive spectroscopic markers for the purified product.
Table 2: 1H NMR Assignments (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |
| 7.78 | Doublet (J = 8.3 Hz) | 4H | Aromatic protons ortho to the sulfonate group (deshielded by S=O). |
| 7.34 | Doublet (J = 8.0 Hz) | 4H | Aromatic protons meta to the sulfonate group. |
| 4.01 | Triplet (J = 6.5 Hz) | 4H | -CH 2-OTs (Highly deshielded by the adjacent electronegative oxygen). |
| 2.45 | Singlet | 6H | Ar-CH 3 (Tolyl methyl groups). |
| 1.62 | Quintet (J = 6.8 Hz) | 4H | -CH2-CH 2-OTs (Beta-protons to the tosylate). |
| 1.25 | Broad Singlet | 12H | Bulk internal aliphatic -CH 2- chain. |
Table 3: 13C NMR Assignments (100 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| 144.6 | Aromatic C (para, attached to methyl) |
| 133.2 | Aromatic C (ipso, attached to sulfonate) |
| 129.8 | Aromatic C (meta) |
| 127.9 | Aromatic C (ortho) |
| 70.7 | -C H2-OTs (Diagnostic peak for successful tosylation) |
| 29.3, 29.2, 28.9, 28.8, 25.3 | Aliphatic decyl carbons |
| 21.6 | Ar-C H3 |
Table 4: FT-IR Spectral Bands (ATR)
| Wavenumber (cm-1) | Vibrational Mode |
| ~1355 | Asymmetric S=O stretch (Diagnostic for sulfonate ester) |
| ~1175 | Symmetric S=O stretch |
| ~2920, 2850 | C-H aliphatic stretching (Decyl chain) |
| ~1598 | C=C aromatic stretching |
| ~815 | p-substituted benzene C-H out-of-plane bend |
Advanced Applications in Molecular Architecture
Targeted Protein Degraders (PROTACs / Degronimers)
In the rapidly expanding field of targeted protein degradation, the length and lipophilicity of the linker between the target-binding ligand and the E3 ligase ligand (degron) are critical for forming a stable ternary complex. Decane-1,10-diyl bis(tosylate) is frequently utilized to construct 10-carbon alkyl linkers[3].
Workflow: The bis-tosylate undergoes statistical desymmetrization by reacting with one equivalent of a nucleophile (e.g., sodium azide) to form 1-azido-10-tosyloxydecane. The remaining tosylate is then displaced by a target ligand (such as a bromodomain inhibitor), and the azide is subsequently utilized in click chemistry to attach the E3 ligase ligand[3].
Supramolecular Chemistry: Macrocycles and Catenanes
The flexible 10-carbon chain is ideal for the templated synthesis of mechanically interlocked molecules, such as catenanes and rotaxanes[4]. Under high-dilution conditions, the bis-tosylate acts as a dual-electrophile. It reacts with bis-phenoxide or bis-amine nucleophiles in a double SN2 macrocyclization process. The tosylate leaving groups provide the perfect balance of reactivity and stability required for the slow, thermodynamically controlled assembly of complex topological architectures[4].
Caption: Divergent application pathways of decane-1,10-diyl bis(tosylate) in PROTAC and macrocycle synthesis.
Conclusion
Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) remains a cornerstone reagent for chemists requiring a robust, 10-carbon bifunctional linker. By strictly adhering to the temperature-controlled, pyridine-catalyzed synthetic protocol, researchers can reliably generate high-purity material. Its distinct NMR and IR spectroscopic signatures allow for rapid structural verification, ensuring its successful deployment in the synthesis of next-generation therapeutics and complex supramolecular assemblies.
References
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Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors. ACS Omega.[Link]
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Supporting Information - Synthesis of [3]catenane. The Royal Society of Chemistry. [Link]
- WO2017197056A1 - Bromodomain targeting degronimers for target protein degradation.
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Synthesis and anti-mycobacterial activity of novel medium-chain β-lactone derivatives. PMC (NIH).[Link]
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